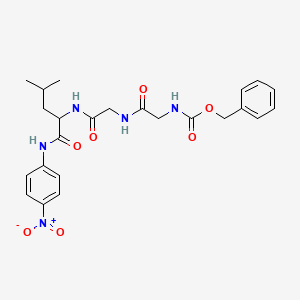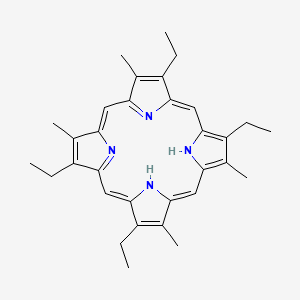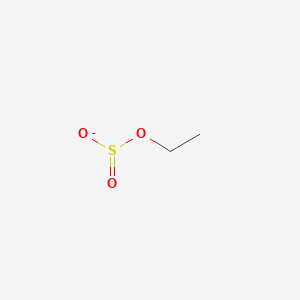
2-Methoxy-6-pentadecylcyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-Methoxy-6-pentadecyl-1,4-benzoquinone can be synthesized through several methods. One common approach involves the extraction of the compound from the seed oils of iris plants . The extraction process typically involves solvent extraction followed by purification steps such as chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of 2-methoxy-6-pentadecyl-1,4-benzoquinone may involve large-scale extraction from natural sources or chemical synthesis. The specific methods and conditions used in industrial production can vary depending on the desired purity and yield of the compound.
化学反応の分析
Types of Reactions
2-Methoxy-6-pentadecyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The methoxy group and the pentadecyl chain can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different chemical and biological properties.
科学的研究の応用
2-Methoxy-6-pentadecyl-1,4-benzoquinone has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other quinone derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-methoxy-6-pentadecyl-1,4-benzoquinone involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor in redox reactions, influencing cellular processes such as oxidative stress and apoptosis. Its effects on specific molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways involved in inflammation and cancer.
類似化合物との比較
2-Methoxy-6-pentadecyl-1,4-benzoquinone can be compared with other similar compounds, such as:
2-Methoxy-1,4-benzoquinone: Lacks the pentadecyl chain, resulting in different chemical and biological properties.
6-Pentadecyl-1,4-benzoquinone: Lacks the methoxy group, which can affect its reactivity and applications.
The presence of both the methoxy group and the pentadecyl chain in 2-methoxy-6-pentadecyl-1,4-benzoquinone makes it unique and contributes to its distinct chemical and biological properties.
特性
CAS番号 |
144078-11-5 |
|---|---|
分子式 |
C22H36O3 |
分子量 |
348.5 g/mol |
IUPAC名 |
2-methoxy-6-pentadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-20(23)18-21(25-2)22(19)24/h17-18H,3-16H2,1-2H3 |
InChIキー |
MQOUTWWGQSEUCT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12063323.png)
![Ferrocene, 1-[1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-, [S-(R*,S*)]-(9CI)](/img/structure/B12063326.png)




![2-oxo-2H-furo[2,3-c]pyran-3-carboxylic acid, ethyl ester](/img/structure/B12063371.png)



